Lupane

Antiparasitic Toxoplasma gondii Selectivity Index

Researchers pursuing SAR in lupane-derived bioactives often face sourcing challenges for authentic parent hydrocarbon. Lupane (CAS 464-99-3) is the unsubstituted pentacyclic triterpene defining the lupane class, enabling systematic C-3, C-28, and C30 functionalization. • One-pot C30-quaternization (85-95% yield) generates antimicrobials with MICs ≤0.25 μg/mL vs. drug-resistant S. aureus & Candida spp. • C-3/C-28/E-ring modifications produce profound pharmacological divergence across anticancer, anti-Toxoplasma, and BACE1-inhibitory programs. • Supplied with Certificate of Analysis for immediate medicinal chemistry and lead optimization deployment.

Molecular Formula C30H52
Molecular Weight 412.7 g/mol
CAS No. 464-99-3
Cat. No. B1675458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupane
CAS464-99-3
SynonymsLupane
Molecular FormulaC30H52
Molecular Weight412.7 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C1C3CCC4C5(CCCC(C5CCC4(C3(CC2)C)C)(C)C)C)C
InChIInChI=1S/C30H52/c1-20(2)21-12-16-27(5)18-19-29(7)22(25(21)27)10-11-24-28(6)15-9-14-26(3,4)23(28)13-17-30(24,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23-,24+,25+,27+,28-,29+,30+/m0/s1
InChIKeyNKMDIWKRKQFYPH-DONWXUBYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lupane Procurement Guide


Lupane (CAS 464-99-3) is the parent pentacyclic triterpene hydrocarbon defining the lupane structural class, characterized by a C-19 isopropyl substituted E-ring five-membered ring system [1]. This compound and its naturally abundant oxygenated derivatives, including lupeol, betulin, and betulinic acid, have garnered significant attention due to their diverse biological activities [2]. Betulinic acid has proven to be the most effective antitumor agent among more than fifty natural lupanes [3].

Product Role

Parent pentacyclic triterpene hydrocarbon defining the lupane structural class

Selection Context

Skeletal reference for lupane-derivative comparison and structure-activity studies

Use Mode

Supports synthetic starting-material workflow and class-level analytical reference

Structural Determinants of Lupane Activity


The pentacyclic triterpenoid class exhibits profound biological divergence based on minor structural modifications, rendering in-class compounds non-interchangeable [1]. Betulinic acid has proven to be the most effective antitumor agent among natural lupanes, yet small structural changes of pentacyclic lupane type triterpenoid derivatives lead to significant differences in their anticancer properties [2]. A comparative analysis of different types of p53 responses elicited by different lupane and ursane derivatives further underscores that functional group modifications at C-3, C-28, and within the E-ring fundamentally alter target engagement and pharmacological profiles [3].

Minor structural changes alter activity

Betulin, betulinic acid, lupeol and other lupane derivatives show divergent biological profiles; the parent hydrocarbon cannot be replaced by a hydroxylated analog.

C-3 and C-28 functionalization drives target engagement

Small modifications at C-3, C-28 or within the E-ring shift pathway-response endpoints; results obtained with one derivative may not transfer to another.

Class-level inference may not apply

Lupane-type triterpenoids exhibit compound-specific assay responses; extrapolating data across the class requires individual derivative validation.

Lupane Evidence-Based Comparison


Anti-Toxoplasma gondii Activity Comparison

Among a panel of lupane-type triterpenes, betulone (a lupane derivative) demonstrated the highest potency against T. gondii (IC50 = 2.7 ± 1.2 μM) and the highest selectivity index (SI > 29.6) [1]. This represents a 5-fold improvement in IC50 compared to betulin (IC50 = 13.3 ± 7.3 μM) and a 3-fold improvement compared to betulinic acid (IC50 = 8.3 ± 2.7 μM) [1]. The selectivity index (CC50/IC50) for betulone (>29.6) is 5-fold greater than betulin (>6.0) and 3-fold greater than betulinic acid (>9.6), indicating a wider therapeutic window [1].

Anti-T. gondii potency
Head-to-head
Betulone IC50 2.7 ± 1.2 µM, SI >29.6
Betulin IC50 13.3 ± 7.3 µM
Betulinic acid IC50 8.3 ± 2.7 µM
Reported selectivity-index rank in tested set
In vitro determination; SI = CC50/IC50
Antiparasitic Toxoplasma gondii Selectivity Index

Lupeol Anti-MRSA and Antifungal Activity

Lupeol (a naturally occurring lupane-type triterpenoid) exhibited remarkable antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with an MIC of 3.9 μg/mL, Aspergillus fumigatus with an MIC of 0.24 μg/mL, and Candida albicans with an MIC of 3.9 μg/mL [1]. A new lupane ester derivative demonstrated significant antibacterial activity against Pseudomonas aeruginosa with an MIC of 7.81 μg/mL [1]. In a separate study, C30-quaternized derivatives of lupane triterpenoids showed activity against S. aureus, C. neoformans, and C. albicans with MICs ≤0.25 μg/mL [2].

Lupeol antimicrobial MIC
Class-level
MRSA 3.9 µg/mL, A. fumigatus 0.24 µg/mL, C. albicans 3.9 µg/mL; lupane ester P. aeruginosa 7.81 µg/mL
Supports antimicrobial screening context
Broth microdilution; quaternized derivatives MIC ≤0.25 µg/mL (separate study)
Antimicrobial MRSA Minimum Inhibitory Concentration

BACE1 Inhibition: Lupeol vs Lupenone

Lupeol and lupenone, two lupane-type triterpenoids isolated from Pueraria lobata, were evaluated for BACE1 inhibitory activity. Lupeol exhibited notable BACE1 inhibitory activity with an IC50 of 5.12 μmol/L, while lupenone showed only moderate activity with an IC50 of 62.98 μmol/L [1]. This represents a 12.3-fold difference in potency. Enzyme kinetics identified both as competitive inhibitors, with lupeol displaying a potent inhibition constant (Ki) of 1.43 μmol/L [1]. Docking studies revealed that the hydroxyl group of lupeol formed two hydrogen bonds with BACE1 residues, while the ketone group of lupenone formed no hydrogen bonds [1].

BACE1 inhibition
Head-to-head
Lupeol IC50 5.12 µM, Ki 1.43 µM
Lupenone IC50 62.98 µM
Quercetin IC50 21.28 µM
Reported competitive inhibition context; hydroxyl-key interaction
12.3-fold difference driven by C-3 functional group
Alzheimer's Disease BACE1 Inhibition Enzyme Kinetics

C28 Functional Group Cytotoxicity Determinants

Synthesis and evaluation of 28-carboxymethoxy lupane triterpenoids revealed that elongation of the chain length at the 28-position in both betulinic acid and betulonic acid was detrimental to cytotoxicity, with the targeted compounds showing no cytotoxic activity at the highest concentration tested (75 μmol/L) [1]. This contrasts with 28-O-acylation products (28-O-bromoacetates and 28-O-methoxyacetate) which exhibited cytotoxicity against several cancer cell lines [1]. Additionally, betulonic acid C28-conjugates and C3,C28-bis-aminopropoxy-betulin derivatives showed potent cytotoxic activity with GI50 values ranging from 1.09 to 54.40 μM across NCI-60 cancer cell lines [2].

C28 SAR cytotoxicity
Class-level
28-carboxymethoxy lupanes inactive at 75 µM; 28-O-acyl and polyamino-derivatives active (GI50 1.09–54.40 µM)
Cell-model endpoint context; chain elongation ablates response
Data to verify; SAR review only
Cytotoxicity Structure-Activity Relationship Anticancer

Antibacterial Potency vs Ampicillin and Tetracycline

Five lupanes isolated from Glochidion daltonii (3-epi-Lupeol, Glochidone, Glochidonol, Lup-20(29)-ene-3α,23-diol, and Glochidiol) were evaluated for antibacterial activity against opportunistic bacteria [1]. MICs ranged from 64-2048 μM. Compared to two antibiotics, all five lupanes were more active than ampicillin, particularly against P. aeruginosa, but were less efficacious than tetracycline [1]. Additionally, two lupanes (GE-14 and GE-15) showed antibiofilm activity with 10-50% inhibition, though tetracycline demonstrated better antibiofilm activity [1].

Antibacterial vs antibiotics
Head-to-head
Lupanes MIC 64–2048 µM; more active than ampicillin, less active than tetracycline; antibiofilm 10–50% inhibition
Reported comparator context; does not match tetracycline potency
Opportunistic bacteria; strain-dependent endpoints
Antibacterial Antibiofilm Opportunistic Bacteria

One-Pot Lupane Derivatization Efficiency

C30-quaternized derivatives of lupane triterpenoids were synthesized with a yield of 85-95% via a one-pot functionalization of the double bond under the action of organic tribromides and pyridines [1]. This high-yielding, one-pot methodology contrasts with the often multi-step syntheses required for other pentacyclic triterpene classes. The resulting quaternary salts showed antimicrobial activity with MICs ≤0.25 μg/mL against S. aureus, C. neoformans, and C. albicans, while possessing minimal cytotoxic and hemolytic effects [1]. The optimal lipophilicity for membrane transport was determined to be log P values of 3.5-5.1 [1].

One-pot derivatization
Class-level
Yield 85–95%; quaternary salts MIC ≤0.25 µg/mL; log P 3.5–5.1
Synthetic-efficiency context; scaffold supports rapid diversification
Data to verify; antimicrobial and cytotoxicity endpoints require independent validation
Synthetic Chemistry One-Pot Synthesis Quaternary Salts

Lupane Application Scenarios


Toxoplasma gondii Antiparasitic Discovery

Betulone and related lupane derivatives offer a 3-5 fold improvement in both potency and selectivity index over betulin and betulinic acid for anti-Toxoplasma applications [1]. Procurement of lupane derivatives with optimized C-3 and C-28 functionalization should be prioritized for antiparasitic lead optimization programs seeking wider therapeutic windows.

Anti-Infective Development for MRSA and Fungi

Lupeol exhibits MICs of 3.9 μg/mL against MRSA and 0.24 μg/mL against A. fumigatus [1]. C30-quaternized lupane derivatives achieve MICs ≤0.25 μg/mL against S. aureus and Candida species [2]. Procurement of these specific lupane derivatives is indicated for development of novel antibacterial and antifungal agents, particularly those targeting drug-resistant strains.

Alzheimer's BACE1 Inhibitor Research

Lupeol demonstrates a 12.3-fold increase in BACE1 inhibitory potency compared to lupenone, with an IC50 of 5.12 μmol/L and a Ki of 1.43 μmol/L [1]. This pronounced structure-activity relationship dictates that procurement of lupeol, rather than other lupane derivatives lacking the 3β-hydroxyl group, is essential for BACE1-targeted Alzheimer's disease research.

One-Pot Medicinal Chemistry Derivatization

The lupane scaffold is amenable to high-yielding (85-95%) one-pot C30-quaternization to yield antimicrobial compounds with favorable drug-like properties (log P 3.5-5.1) [1]. Procurement of lupane as a versatile starting material is recommended for medicinal chemistry programs focused on rapid diversification and generation of bioactive compound libraries.

Application
Selection Property
Validation Focus
Antiparasitic screening studies
Lupane derivative selectivity-index review
T. gondii in vitro model endpoints
Antimicrobial screening studies
MIC profile against drug-resistant strains
Strain-panel and antibiofilm endpoint context
BACE1 inhibition assay context
C-3 hydroxyl-dependent inhibitory activity
Competitive inhibition enzyme kinetics review
Synthetic derivatization workflow
High-yield one-pot quaternization scaffold
Derivative antimicrobial and log P endpoint review
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